1H-Pyrrole-3-carboxamide, 2,5-dihydro-N,2,2,5,5-pentamethyl-N-(phenylmethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N,2,2,5,5-pentamethyl-N-(phenylmethyl)-, monohydrochloride is a synthetic organic compound. It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes multiple methyl groups and a phenylmethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N,2,2,5,5-pentamethyl-N-(phenylmethyl)-, monohydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.
Attachment of the Phenylmethyl Group: The phenylmethyl group can be attached via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N,2,2,5,5-pentamethyl-N-(phenylmethyl)-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce reduced pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N,2,2,5,5-pentamethyl-N-(phenylmethyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N,2,2,5,5-pentamethyl-N-(phenylmethyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-3-carboxamide: A simpler analog without the additional methyl and phenylmethyl groups.
2,5-Dihydro-1H-pyrrole: Lacks the carboxamide and phenylmethyl groups.
N-Phenylmethyl-1H-pyrrole: Contains the phenylmethyl group but lacks the carboxamide and additional methyl groups.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N,2,2,5,5-pentamethyl-N-(phenylmethyl)-, monohydrochloride is unique due to its combination of multiple methyl groups and a phenylmethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
93968-93-5 |
---|---|
Molecular Formula |
C17H25ClN2O |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
N-benzyl-N,2,2,5,5-pentamethyl-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-16(2)11-14(17(3,4)18-16)15(20)19(5)12-13-9-7-6-8-10-13;/h6-11,18H,12H2,1-5H3;1H |
InChI Key |
QAUKKHXPVVGRNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)N(C)CC2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.